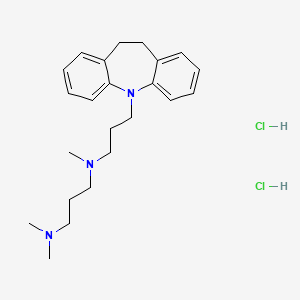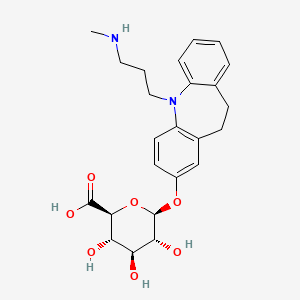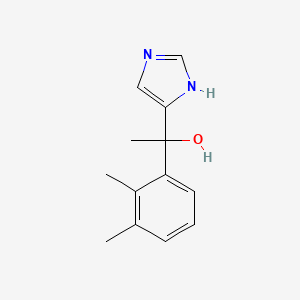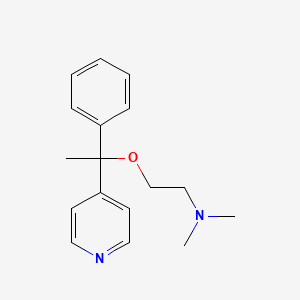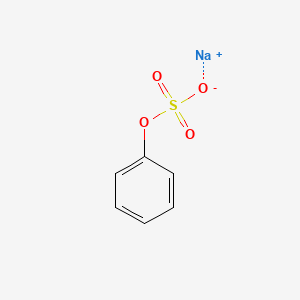
Sodium phenyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phenyl sulfate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of phenyl sulfate and is known for its various applications in chemical synthesis and industrial processes. The compound is characterized by its white crystalline appearance and is soluble in water.
Wissenschaftliche Forschungsanwendungen
Sodium phenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phenolic compounds and sulfonated derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the formulation of certain drugs and therapeutic agents.
Industry: It is employed in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
Target of Action
Sodium phenyl sulfate, similar to its related compounds like phenol , is a potent proteolytic agent . It primarily targets a wide range of micro-organisms including some fungi and viruses . It is also active against spores, although its effectiveness is slower .
Mode of Action
The compound interacts with its targets through a process known as proteolysis . In high concentrations, when injected next to a nerve, it produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . This interaction results in changes such as the dissolution of tissue on contact .
Biochemical Pathways
It is known that phenolic compounds, which include this compound, are secondary metabolites of plants . They undergo various transformations once ingested . Colonic bacteria destroy aromatic rings and release aglycones which can be absorbed when processed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .
Result of Action
The result of this compound’s action is primarily the disruption of micro-organisms, including some fungi and viruses . It has been used to disinfect skin and to relieve itching . Additionally, it is indicated in the treatment of focal spasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the degradation of related compounds in the environment mainly relies on microorganisms . In the case of dodecyl benzene sulfonate (DBS), a widely used surfactant, it was found that the degradation process consisted of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . Similar processes may influence the action of this compound in the environment.
Safety and Hazards
Sodium phenyl sulfate is associated with certain safety hazards. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust can form an explosive mixture in air . Containers may explode when heated .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Related phenyl sulfates have been shown to decrease glutathione levels in cells, rendering them vulnerable to oxidative stress . This suggests that Sodium phenyl sulfate may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Transport and Distribution
It is likely that specific transporters or binding proteins are involved in these processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium phenyl sulfate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{H} ] [ \text{C}_6\text{H}_5\text{SO}_4\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol is treated with concentrated sulfuric acid. The resulting phenyl sulfate is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and concentration.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium phenyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol and sulfuric acid.
Reduction: It can be reduced to phenol and sodium sulfite.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Phenol and sulfuric acid.
Reduction: Phenol and sodium sulfite.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Sodium phenyl sulfate can be compared with other similar compounds such as:
Sodium Sulfate (Na2SO4): Unlike this compound, sodium sulfate is an inorganic compound and lacks the phenyl group.
Phenyl Sulfate (C6H5SO4H): This compound is the acid form of this compound and is not neutralized with sodium hydroxide.
Sodium Sulfinate (C6H5SO2Na): Sodium sulfinate is another organosulfur compound but contains a sulfinyl group instead of a sulfonate group.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a sulfonate group, which imparts distinct chemical reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
sodium;phenyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSYNAUAPBVGF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14276-99-4 |
Source


|
| Record name | sodium phenyl sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the solvent isotope effect in understanding the acid hydrolysis of Sodium Phenyl Sulfate?
A1: The solvent isotope effect, specifically the ratio of hydrolysis rates in heavy water (D2O) and regular water (H2O), offers valuable insights into the reaction mechanism. The abstract reports a kD2O/kH2O value of 2.43 for this compound hydrolysis []. This value falls within the range (1.9-2.6) typically observed for A-1 hydrolysis mechanisms []. This suggests that the rate-determining step in the acid hydrolysis of this compound likely involves the breaking of a bond to a protonated oxygen atom, consistent with an A-1 mechanism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


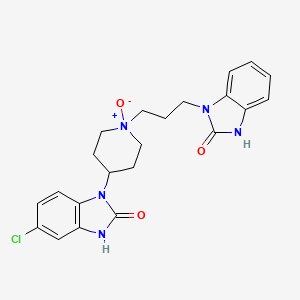

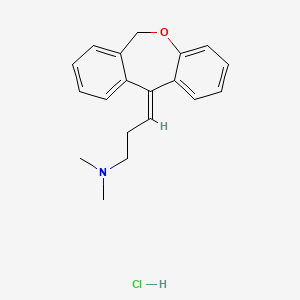
![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)
